molecular formula C12H17N3O5S B12264624 Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- CAS No. 793715-98-7

Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl-

Cat. No.: B12264624
CAS No.: 793715-98-7
M. Wt: 315.35 g/mol
InChI Key: IYGSZRBSGJTEKJ-UHFFFAOYSA-N
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Description

Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl-: is a chemical compound with the molecular formula C11H15N3O5S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- typically involves the reaction of piperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient production of high-quality Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl-.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)piperazine
  • 1-(3-Methoxy-4-nitrophenyl)piperazine
  • 1-[(4-Nitrophenyl)sulfonyl]piperazine

Comparison: Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- is unique due to the presence of both a methoxy group and a sulfonyl group attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

CAS No.

793715-98-7

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C12H17N3O5S/c1-13-5-7-14(8-6-13)21(18,19)10-3-4-12(20-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3

InChI Key

IYGSZRBSGJTEKJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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